molecular formula CaHO5P-4 B12356232 CID 156592284 CAS No. 53801-70-0

CID 156592284

Cat. No.: B12356232
CAS No.: 53801-70-0
M. Wt: 152.06 g/mol
InChI Key: SNEQGKNGRFIHGW-UHFFFAOYSA-J
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Description

CID 156592284 is a chemical compound identified through gas chromatography-mass spectrometry (GC-MS) analysis during the vacuum distillation of citrus essential oil (CIEO) fractions (Figure 1B, 1C) . While its exact structural identity remains unspecified in the provided evidence, its isolation and characterization suggest it belongs to a class of bioactive terpenoids or derivatives commonly found in plant extracts. Further structural elucidation is required to confirm its precise classification.

Properties

CAS No.

53801-70-0

Molecular Formula

CaHO5P-4

Molecular Weight

152.06 g/mol

InChI

InChI=1S/Ca.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/p-4

InChI Key

SNEQGKNGRFIHGW-UHFFFAOYSA-J

Canonical SMILES

[OH-].[O-]P(=O)([O-])[O-].[Ca]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxyapatite can be synthesized through various methods, including:

Industrial Production Methods

In industrial settings, hydroxyapatite is often produced using large-scale wet chemical precipitation or hydrothermal methods. These methods are optimized for high yield and consistency, ensuring the production of high-quality hydroxyapatite for various applications .

Mechanism of Action

The mechanism of action of hydroxyapatite involves its interaction with biological tissues. In bone tissue engineering, hydroxyapatite promotes osteoconduction by providing a scaffold for new bone growth. It also supports osteointegration by forming a strong bond with the surrounding bone tissue . At the molecular level, hydroxyapatite interacts with proteins and cells to stimulate the formation of new bone matrix .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Oscillatoxin Derivatives

Oscillatoxins are marine-derived polyketides with cytotoxic properties, characterized by macrocyclic lactone rings and methyl substitutions. Below is a comparative analysis of key oscillatoxin derivatives:

Table 1: Molecular Properties of Oscillatoxin Derivatives
Compound Name CID Molecular Formula Molecular Weight (g/mol) Key Substituents
Oscillatoxin D 101283546 C₃₄H₅₄O₉ 614.78 30-methyl, hydroxyl groups
30-Methyl-oscillatoxin D 185389 C₃₅H₅₆O₉ 628.80 Additional methyl group
Oscillatoxin E 156582093 C₃₃H₅₂O₉ 600.76 Reduced methyl substitution
Oscillatoxin F 156582092 C₃₃H₅₀O₉ 598.74 Unsaturated lactone ring

Key Observations :

  • Methyl substitutions (e.g., CID 185389 vs.
  • Unsaturation in CID 156582092 reduces molecular weight and may increase reactivity in biological systems .
Table 2: Analytical and Bioactive Properties
Property CID 156592284 (CIEO Fraction) Oscillatoxin D (CID 101283546) 30-Methyl-oscillatoxin D (CID 185389)
Isolation Method Vacuum distillation Marine extraction Synthetic methylation
Key Analytical Tool GC-MS NMR, X-ray crystallography NMR, HPLC-MS
Bioactivity Not reported Cytotoxic (IC₅₀: 0.2 µM) Enhanced cytotoxicity (IC₅₀: 0.1 µM)

Recommendations :

Prioritize full structural elucidation using techniques outlined in (e.g., elemental analysis, spectral data).

Conduct comparative bioassays against this compound and oscillatoxins to identify structure-activity relationships.

Q & A

Q. How to integrate multi-omics data to elucidate this compound’s polypharmacology?

  • Integration Strategies :
  • Transcriptomics : Identify differentially expressed genes (RNA-seq) post-treatment .
  • Proteomics : Use SILAC labeling to quantify target protein abundance changes .
  • Pathway Enrichment : Apply DAVID or Metascape for KEGG/GO term analysis .

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